Product packaging for 2,6-Diaminopyridin-4-ol(Cat. No.:CAS No. 99845-76-8)

2,6-Diaminopyridin-4-ol

Cat. No.: B3059409
CAS No.: 99845-76-8
M. Wt: 125.13 g/mol
InChI Key: DAHRVHXMNYUJFB-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Science

Pyridine and its derivatives represent one of the most significant classes of heterocyclic compounds in modern science. tandfonline.comnih.gov Their six-membered heteroaromatic ring structure is a key component in numerous natural products, including essential vitamins and alkaloids. researchgate.net This structural motif has proven exceptionally versatile, leading to widespread applications in medicinal chemistry, materials science, and agriculture. researchgate.netwisdomlib.org

In the pharmaceutical realm, pyridine derivatives are recognized for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties. tandfonline.comnih.govwisdomlib.org Their ability to serve as the structural backbone for many drugs makes them a focal point for the design of novel therapeutic agents. researchgate.netsciencepublishinggroup.com Beyond medicine, these compounds are crucial in other areas of chemical science. They are used as chemosensors for detecting various ions and neutral molecules, and as effective organocatalysts in a range of chemical reactions. tandfonline.comnih.gov The adaptability of the pyridine nucleus continues to drive research into new derivatives with unique and valuable applications. tandfonline.comresearchgate.net

Table 1: Applications of Pyridine Derivatives

Field Examples of Applications
Medicinal Chemistry Anticancer, Antifungal, Antibacterial, Antiviral, Anti-inflammatory Agents tandfonline.comnih.gov
Analytical Chemistry Chemosensors for detecting metal cations, anions, and neutral molecules tandfonline.comnih.gov
Organic Synthesis Versatile starting materials and organocatalysts tandfonline.com
Materials Science Development of optoelectronic devices and photostabilizers researchgate.netgoogle.com

Overview of 2,6-Diaminopyridine (B39239) as a Versatile Molecular Synthon

Within the vast family of pyridine derivatives, 2,6-diaminopyridine stands out as a particularly valuable molecular building block, or synthon. Its structure is characterized by two amino groups positioned symmetrically on the pyridine ring, creating a distinct donor-acceptor-donor (DAD) hydrogen-bonding array. This arrangement allows it to readily form predictable and robust non-covalent interactions, making it a cornerstone of supramolecular chemistry. tue.nluni-muenchen.de

Researchers have extensively used 2,6-diaminopyridine to construct complex, self-assembling systems. It is a key component in the formation of organogels, liquid crystals, and other advanced materials. grafiati.com Its ability to form strong hydrogen bonds with complementary molecules, such as those containing carboxylic acids or ureas, has been harnessed to engineer highly ordered crystalline architectures, known as cocrystals. nih.govacs.org Furthermore, the amino groups can be chemically modified, allowing for the synthesis of more complex ligands for coordination chemistry or polymers with specific electronic properties. rsc.orgresearchgate.netdergipark.org.tr The predictable binding patterns and chemical accessibility of 2,6-diaminopyridine make it a powerful tool for designing functional molecular and supramolecular structures. uni-muenchen.deresearchgate.net

Specific Research Contexts of 2,6-Diaminopyridin-4-ol (4-hydroxy-2,6-diaminopyridine)

The compound this compound, also known as 4-hydroxy-2,6-diaminopyridine, is a more complex derivative that combines the features of 2,6-diaminopyridine with a hydroxyl group at the 4-position. While direct research on this specific molecule is not as extensive as on its parent synthon, its chemical nature allows for several well-founded projections regarding its properties and potential applications.

The introduction of the 4-hydroxyl group to the 2,6-diaminopyridine scaffold adds another dimension to its function as a supramolecular synthon. In addition to the DAD pattern of the amino groups, the hydroxyl group can act as both a hydrogen bond donor (via the H) and an acceptor (via the O). This enhanced functionality makes this compound a highly attractive candidate for creating more intricate and stable three-dimensional networks, such as metal-organic frameworks (MOFs) or complex hydrogen-bonded assemblies. Its reactivity is governed by its three functional groups: the two nucleophilic amino groups and the hydroxyl group, which can participate in substitution and condensation reactions. researchgate.netevitachem.com

Table 2: Tautomeric Forms of this compound

Tautomer Name Chemical Structure Key Features
This compound Aromatic ring; Hydroxyl group (-OH)
2,6-Diamino-1,4-dihydropyridin-4-one Non-aromatic ring; Carbonyl group (C=O)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O B3059409 2,6-Diaminopyridin-4-ol CAS No. 99845-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diamino-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H5,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHRVHXMNYUJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601398
Record name 2,6-Diaminopyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99845-76-8
Record name 2,6-Diaminopyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Strategies for the Synthesis of 2,6-Diaminopyridine (B39239) Cores

The synthesis of the 2,6-diaminopyridine nucleus is a critical first step, and several classical and modern organic chemistry reactions are employed to achieve this.

Chichibabin Reaction for Aminopyridine Derivatization

The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, is a fundamental method for the direct amination of pyridine (B92270). wikipedia.org The reaction typically involves treating pyridine with sodium amide (NaNH₂) in an aprotic solvent like xylene or in liquid ammonia (B1221849) to produce 2-aminopyridine (B139424). wikipedia.org The mechanism is considered an addition-elimination reaction proceeding through a σ-adduct intermediate. wikipedia.org

When an excess of sodamide is used, a second amino group can be introduced to yield 2,6-diaminopyridine. thieme.debhu.ac.in This reaction is an economical alternative to other methods that start from halopyridines. researchgate.net However, it can require severe conditions, such as high temperatures and pressures, and the use of excess sodium amide can be costly and lead to dimerization byproducts. google.com A notable application involves starting with 4-hydroxypyridine (B47283) and introducing the amino groups via the Chichibabin reaction as a key step toward synthesizing 4-substituted diaminopyridine derivatives. researchgate.netresearchgate.net While the classic Chichibabin reaction is highly useful for preparing the parent 2,6-diaminopyridine, its application to already substituted pyridines can be challenging. researchgate.net

Nucleophilic Substitutions and Cross-Coupling Approaches

Modern synthetic strategies frequently rely on the substitution of leaving groups, typically halogens, on the pyridine ring. Nucleophilic aromatic substitution (SₙAr) and metal-catalyzed cross-coupling reactions are powerful tools for this purpose.

Nucleophilic Substitution: The synthesis of 2,6-diaminopyridine can be achieved by reacting 2,6-dihalopyridines with an ammonia source. For instance, a process involving the reaction of 2,6-dihalogenated pyridine (where the halogen can be chlorine, bromine, or fluorine) with liquid ammonia in the presence of a catalyst in an autoclave at high temperatures (200-1000 °C) has been developed. google.com Copper-catalyzed chlorine-ammonia substitution is another industrial method for producing 2,6-diaminopyridine and related compounds. google.com Microwave-assisted, copper-catalyzed amination of 2,6-dihalopyridines has also been established, allowing for the selective substitution of one or both halogens in good to excellent yields. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable for forming carbon-nitrogen bonds. These methods allow for the synthesis of unsymmetrically alkylated diaminopyridines, which are otherwise difficult to prepare. researchgate.net The Suzuki cross-coupling reaction, which forms carbon-carbon bonds using boronic acids and an organohalide, is also employed for synthesizing versatile substituted imidazo[4,5-b]pyridines derived from diaminopyridines. mdpi.com These reactions benefit from mild conditions and the commercial availability of diverse reagents. mdpi.com The performance of palladium-based catalysts in Suzuki reactions can be enhanced by modification with 2,6-diaminopyridine itself. gychbjb.com

Table 1: Comparison of Synthetic Approaches for 2,6-Diaminopyridine Cores
MethodTypical PrecursorsKey ReagentsGeneral ConditionsAdvantagesLimitations
Chichibabin ReactionPyridine, 4-HydroxypyridineSodium amide (NaNH₂)High temperature (e.g., 150–180 °C), aprotic solvent thieme.deEconomical, direct amination researchgate.netgoogle.comHarsh conditions, potential for byproducts, limited scope for substituted pyridines researchgate.netgoogle.com
Nucleophilic Substitution2,6-DihalopyridinesAmmonia, Amines, Copper catalyst researchgate.netgoogle.comHigh temperature and pressure, or microwave irradiation researchgate.netgoogle.comGood to excellent yields, can be selective researchgate.netRequires halogenated precursors
Cross-Coupling (e.g., Buchwald-Hartwig)2,6-DihalopyridinesAmines, Palladium catalyst, LigandsMild reaction conditions researchgate.netHigh functional group tolerance, synthesis of unsymmetrical derivatives researchgate.netExpensive catalysts and ligands

Nitration and Oxidation Pathways for Substituted Diaminopyridines

Nitration of the pyridine ring, often followed by reduction, is a common pathway to introduce amino groups. The reactivity of the pyridine ring towards electrophilic nitration is low, so the reaction often requires harsh conditions or activation of the ring.

A useful strategy involves the oxidation of the pyridine nitrogen to form a pyridine-N-oxide. bhu.ac.in This N-oxide is more susceptible to electrophilic substitution, particularly at the 4-position. bhu.ac.in For example, a synthetic route to 2,4-diaminopyridine starts with the oxidation of 2-chloropyridine (B119429) to 2-chloropyridine oxynitride, followed by nitration with mixed acid to yield 2-chloro-4-nitropyridine (B32982) oxynitride. google.com Subsequent substitution and reduction steps lead to the final product. google.com

Direct nitration of aminopyridines is also possible. The synthesis of 2,3-diaminopyridine (B105623) can be achieved from 2-aminopyridine, although nitration primarily yields the 5-nitro derivative, making separation difficult. orgsyn.org A more successful route involves the bromination of 2-aminopyridine, followed by nitration and subsequent reduction. orgsyn.org For 2,6-diaminopyridine, nitration with mixed acid can produce 2,6-diamino-3,5-dinitropyridine, which can then be oxidized with hydrogen peroxide in acetic acid to its N-oxide. scilit.com

Synthesis of 2,6-Diaminopyridin-4-ol and Related Analogues

A specific and convenient method for the synthesis of 4-substituted 2,6-diaminopyridine derivatives, including the precursor to this compound, starts from 4-hydroxypyridine. researchgate.net The key steps are:

Amination: Introduction of the amino groups at the 2- and 6-positions via the Chichibabin reaction. researchgate.net

Protection: The resulting amino groups are protected, for example, as acetamides, to yield 2,6-diacetamidopyridine.

Functionalization: The hydroxyl group at the 4-position of the intermediate, 2,6-diacetamido-4-hydroxy pyridine, is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. researchgate.netresearchgate.net

Deprotection: Removal of the protecting groups yields the desired 4-substituted 2,6-diaminopyridine derivative.

This multi-step process establishes 2,6-diacetamido-4-hydroxy pyridine as a versatile key compound for accessing a range of analogues. researchgate.net

Polymerization Techniques for Diaminopyridine-Derived Scaffolds

2,6-Diaminopyridine (DAP) is an important monomer used in the synthesis of various polymers. google.comgoogle.com These polymers can possess amide, imide, or urea (B33335) functional groups. google.com

Several polymerization techniques have been explored:

Interface Polymerization: Poly(2,6-diaminopyridine) (PDAP) has been synthesized via interface polymerization, where solid ammonium (B1175870) persulfate is added to a solution of 2,6-diaminopyridine. This method produces spherical microparticles of the polymer. researchgate.net

Rotating Packed Bed Polymerization: To achieve more efficient and controllable synthesis, a method using an external circulation rotating packed bed has been developed for preparing PDAP. This technique allows for better manipulation of the structural and electronic properties of the resulting polymer, which is a key precursor for high-performance electrocatalysts. rsc.org

Polycondensation: DAP can be polymerized with other monomers, such as 4,4-methylene diphenyl diisocyanates (MDI), to form materials like polyurea. researchgate.net

Derivatization Strategies and Functionalization

Schiff Base Formation with 2,6-Diaminopyridine (B39239) and Related Pyridinols

The condensation reaction between the primary amino groups of 2,6-diaminopyridine (DAP) and various carbonyl compounds is a robust method for synthesizing Schiff bases, also known as imines or azomethines. arabjchem.orgoiccpress.com These reactions typically involve refluxing equimolar amounts of DAP and an aldehyde or ketone, often in a solvent like ethanol (B145695) and sometimes with an acid catalyst such as glacial acetic acid or formic acid to facilitate the dehydration process. arabjchem.orginnovareacademics.in Green chemistry approaches have also been employed, utilizing catalysts like lemon juice or solvent-free conditions to create these compounds efficiently. arabjchem.orgresearchgate.net

The resulting Schiff bases are characterized by the C=N (imine) linkage, which is crucial for many of their biological activities and their roles as chelating ligands in coordination chemistry. arabjchem.orgsci-hub.se The structural variability of these compounds is vast, as a wide range of aldehydes and ketones can be used, leading to products with diverse properties. scirp.orgresearchgate.net For instance, symmetrical Schiff bases can be formed from the reaction of DAP with cinnamaldehyde (B126680), and more complex structures can be synthesized using isatin (B1672199) derivatives or various aromatic aldehydes. arabjchem.orginnovareacademics.in These Schiff bases and their subsequent metal complexes have shown potential as photosensitizers, catalysts, and antimicrobial agents. innovareacademics.inscirp.orgresearchgate.net

Table 1: Examples of Schiff Base Synthesis from 2,6-Diaminopyridine

Reactants (DAP + Carbonyl Compound) Catalyst/Conditions Product Type Reference
Terphthaldehyde Glacial acetic acid, ethanol, microwave Tetra Schiff base scirp.org
trans-Cinnamaldehyde Formic acid, solvent-free Symmetrical Schiff base arabjchem.org
2-Hydroxy-1-naphthaldehyde Lemon juice, methanol, 60°C N,N´-bis(2-hydroxy-1-napthalene)-2,6-pyridiamine researchgate.net
2,5-Thiophenedicarboxylic acid Glacial acetic acid, ethanol, reflux Dicarboxylic acid Schiff base ligand pharmahealthsciences.net
Benzaldehyde & Isatin Derivatives Glacial acetic acid, ethanol, reflux Isatin-derived Schiff bases innovareacademics.in
o-Vanillin Not specified N,N'-bis(2-hydroxy-3-methoxyphenylmethylidene)-2,6-pyridinediamine researchgate.net

Glycan Derivatization for Fluorescent Labeling and Bioconjugation

2,6-Diaminopyridine (DAP) is a key reagent for the fluorescent derivatization of glycans, which is essential for their analysis and use in functional glycomics. nih.govresearchgate.net Free glycans lack a natural chromophore, making their detection difficult in many analytical techniques. frontiersin.org Chemical labeling via reductive amination addresses this by attaching a fluorescent tag to the reducing end of the sugar. frontiersin.orgsigmaaldrich.com

The process involves a reaction between the aldehyde group of the glycan's open-ring form and an amino group of DAP, forming a Schiff base. sigmaaldrich.com This intermediate is then reduced, typically with sodium cyanoborohydride, to create a stable, fluorescent secondary amine conjugate. sigmaaldrich.com This method allows a single fluorescent molecule to be attached to each mono- or oligosaccharide. sigmaaldrich.com

These DAP-glycan conjugates (GDAPs) are fluorescent and contain a remaining primary amine, which can be used for further bioconjugation. nih.gov This dual functionality makes GDAPs highly versatile tools. nih.gov They can be covalently attached to various surfaces and molecules, such as NHS-activated glass slides for creating glycan arrays, maleimide-activated proteins, and carboxylated microspheres. nih.gov This enables the quantification and capture of minute amounts of glycans to explore their structures and functions. nih.govresearchgate.net A variety of glycans, including milk sugars, N-glycans, and glycosaminoglycans, have been successfully derivatized using this method. nih.gov

Table 2: Applications of DAP-Labeled Glycans

Labeled Glycan Type Application Purpose Reference
N-glycans, Milk sugars, Glycosaminoglycans Glycan Array Construction Exploring glycan structure and recognition by carbohydrate-binding proteins (CBPs) nih.govresearchgate.net
Lacto-N-neotetraose (LNnT) Biotinylation Creating quantifiable fluorescent derivatives for analysis nih.gov
Lacto-N-difuco-hexaose (LDN) Protein Conjugation (BSA) Probing antigen presence via Western blotting researchgate.net
Chitin-derived oligosaccharides HPLC and Mass Spectrometry Verifying the efficiency and success of the derivatization reaction nih.gov

Formation of Substituted α-Oxoketene S,N-Acetals

A significant functionalization strategy for 2,6-diaminopyridine involves its reaction with α-oxoketene dithioacetals to form polyaza α-oxoketene S,N-acetals. ias.ac.inresearchgate.net These S,N-acetals are valuable intermediates in organic synthesis, acting as 1,3-bielectrophilic synthons for the construction of various substituted and fused aromatic structures. ias.ac.in

The synthesis is achieved through a thiomethyl displacement reaction. ias.ac.in First, 2,6-diaminopyridine is treated with n-butyllithium in dry tetrahydrofuran (B95107) (THF) at a low temperature to generate a lithiated intermediate. ias.ac.inresearchgate.net An α-oxoketene S,S-acetal is then added to this mixture. ias.ac.in The reaction proceeds via the displacement of one of the thiomethyl groups of the dithioacetal by the lithiated amino group of the pyridine (B92270), yielding the α-oxoketene S,N-acetal in good yields. ias.ac.inresearchgate.net

Spectroscopic and crystal structure analyses have confirmed that these molecules exist in the enamino tautomeric form with an all-E-configuration. ias.ac.inresearchgate.net The solid-state structures are stabilized by extensive weak hydrogen bonding interactions (C-H···N, C-H···O, and C-H···S), which create a three-dimensional network. researchgate.net This synthetic route provides convenient access to a class of polyaza pyridine substituted ligands with interesting conformational features. ias.ac.inresearchgate.net

Table 3: Synthesis of 2,6-Diaminopyridine Substituted α-Oxoketene S,N-Acetals

α-Oxoketene S,S-acetal Reactant Reagents Product (α-Oxoketene S,N-acetal) Reference
1,1-Bis(methylthio)-1-alken-3-ones (General) 1. n-BuLi, THF 1-((6-Aminopyridin-2-yl)amino)-1-(methylthio)alk-1-en-3-ones ias.ac.in
3,3-Bis(methylthio)-1-phenylprop-2-en-1-one 1. n-BuLi, THF 3-((6-Aminopyridin-2-yl)amino)-3-(methylthio)-1-phenylprop-2-en-1-one ias.ac.in
1-(4-Chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one 1. n-BuLi, THF 3-((6-Aminopyridin-2-yl)amino)-1-(4-chlorophenyl)-3-(methylthio)prop-2-en-1-one researchgate.net
1-(4-Methoxyphenyl)-3,3-bis(methylthio)prop-2-en-1-one 1. n-BuLi, THF 3-((6-Aminopyridin-2-yl)amino)-1-(4-methoxyphenyl)-3-(methylthio)prop-2-en-1-one ias.ac.in

Advanced Functionalization for Tailored Molecular Architectures

Beyond simple derivatization, the 2,6-diaminopyridine scaffold is a cornerstone for designing complex, tailored molecular architectures with specific functions in materials science and supramolecular chemistry. The molecule's hydrogen-bonding capabilities and rigid structure make it an ideal component for self-assembly processes.

One advanced strategy involves the synthesis of derivatives for use in supramolecular polymers. The defined donor-donor-acceptor hydrogen-bond array of the diaminopyridine unit allows it to form strong and specific non-covalent interactions with complementary partners, such as uracil (B121893) or barbiturate (B1230296) moieties. tue.nlbham.ac.uk This principle has been used to construct interlocked structures like rotaxanes and to create self-healing materials. bham.ac.ukuni-halle.de

Further functionalization can lead to materials with unique electronic and structural properties. For example, a pentafluorophenyl-ureido derivative of 2,6-diaminopyridine, known as PDPF, has been synthesized to create a densely packed crystal lattice stabilized by N—H···O and C—H···F hydrogen bonds, demonstrating how fluorination can be used to engineer intermolecular interactions. researchgate.net In another application, 2,6-diaminopyridine has been used as a monomer for the synthesis of poly(2,6-diaminopyridine), a pyridinic nitrogen-rich polymer that serves as a precursor for efficient electrocatalysts. rsc.org Additionally, related diaminopyridine and diaminoacridine linkers have been incorporated into covalent organic frameworks (COFs), creating porous, crystalline materials for applications in catalysis. rsc.org These examples highlight how the core 2,6-diaminopyridine structure can be strategically modified to build sophisticated materials and molecular systems from the ground up.

Coordination Chemistry and Metal Complexes

Ligand Design and Chelating Properties of Diaminopyridine Derivatives

Derivatives of 2,6-diaminopyridine (B39239) are effective chelating agents, forming stable complexes with metal ions. nih.gov The design of these ligands can be modified to tune their structural, electronic, and stereochemical properties. nih.gov This adaptability makes them suitable for a broad array of applications in coordination chemistry. nih.govscirp.org

Schiff base ligands derived from 2,6-diaminopyridine are a prominent class of chelators. For instance, a Schiff base synthesized from 2,6-diaminopyridine and 2-hydroxynaphthaldehyde acts as a tetradentate (ONNO) bibasic chelating ligand with transition metals like Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netajol.info Similarly, a Schiff base formed with ceftriaxone (B1232239) behaves as a monoanionic tridentate N,N,O ligand. nih.gov Another example involves the condensation of 2,6-diaminopyridine with isatin (B1672199) to create a Schiff base that can form coordination compounds with various transition metals. cyberleninka.ru

The following table summarizes the chelating properties of various 2,6-diaminopyridine derivatives:

Ligand DerivativeDonor AtomsDenticityMetal IonsReference
Schiff base with 2-hydroxynaphthaldehydeONNOTetradentateCo(II), Ni(II), Cu(II), Zn(II) researchgate.netajol.info
Schiff base with ceftriaxoneN,N,OTridentateMn(II), Co(II), Ni(II), Cu(II), Zn(II) nih.gov
Schiff base with isatinN/AN/AMn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) cyberleninka.ru
Rhodamine-coupled 2,6-diaminopyridineN/AN/AFe(III), Al(III) nih.gov
Schiff base with cinnamaldehyde (B126680) and 2,2′-bipyridineN/ABidentateCu(II), Co(II), Ni(II), Pt(II), Pd(II), Zn(II) arabjchem.org

Synthesis of Transition Metal Complexes with 2,6-Diaminopyridine Ligands

The synthesis of transition metal complexes with 2,6-diaminopyridine-based ligands is well-documented. ajol.infonih.govresearchgate.net These complexes are typically prepared by reacting the ligand with a suitable metal salt in a solvent. researchgate.net

For example, Schiff base complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized from a ligand derived from 2,6-diaminopyridine and 2-hydroxynaphthaldehyde. researchgate.netajol.info The synthesis of these complexes, with general formulas [ML]Cl2 and [ML(py)2]Cl2, involves reacting the Schiff base with the corresponding metal chloride. researchgate.netajol.info

Another synthetic route involves the reaction of a ceftriaxone-based Schiff base of 2,6-diaminopyridine with various transition metal acetates to yield complexes with the general formula [M(HL)(OAc)(H2O)2], where M can be Mn(II), Co(II), Ni(II), Cu(II), or Zn(II). nih.gov

Microwave-assisted synthesis has also been employed to prepare binuclear Schiff base metal complexes. researchgate.net This method was used to synthesize complexes from 2,6-diaminopyridine and salicylaldehyde (B1680747) with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). researchgate.net

The synthesis of mixed-ligand complexes is another area of interest. For instance, new heteroleptic complexes of Cu(II), Co(II), Ni(II), Pt(II), Pd(II), and Zn(II) have been prepared using a Schiff base derived from 2,6-diaminopyridine and cinnamaldehyde as the primary ligand and 2,2′-bipyridine as the secondary ligand. arabjchem.org

The following table provides examples of synthesized transition metal complexes with 2,6-diaminopyridine ligands:

Metal IonLigandSolvent/MethodComplex FormulaReference
Co(II), Ni(II), Cu(II), Zn(II)Schiff base of 2,6-diaminopyridine and 2-hydroxynaphthaldehydeN/A[ML]Cl2, [ML(py)2]Cl2 researchgate.netajol.info
Mn(II), Co(II), Ni(II), Cu(II), Zn(II)Ceftriaxone-based Schiff base of 2,6-diaminopyridineN/A[M(HL)(OAc)(H2O)2] nih.gov
Co(II), Ni(II), Cu(II), Zn(II), Cd(II)Schiff base of 2,6-diaminopyridine and salicylaldehydeMicrowave[M2(LH)2Cl2] researchgate.net
Cu(II), Co(II), Ni(II), Pt(II), Pd(II), Zn(II)Schiff base of 2,6-diaminopyridine and cinnamaldehyde with 2,2′-bipyridineN/A[M(L1)(L2)]Cl2 arabjchem.org
Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II)Schiff base of 2,6-diaminopyridine and isatinN/A[M(L)]Cl2 cyberleninka.ru

Coordination Modes and Geometries of Metal-Diaminopyridine Complexes

Metal complexes of 2,6-diaminopyridine ligands exhibit a variety of coordination modes and geometries, which are influenced by the metal ion, the specific ligand structure, and the reaction conditions. nih.gov The geometry of a complex can range from tetrahedral and square planar to octahedral. wikipedia.orglibretexts.org

For instance, Schiff base complexes derived from 2,6-diaminopyridine and 2-hydroxynaphthaldehyde have been reported to adopt either tetrahedral or octahedral geometries. researchgate.netajol.info In contrast, ceftriaxone-based Schiff base complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) all exhibit an octahedral geometry. nih.gov

Binuclear Schiff base metal complexes derived from 2,6-diaminopyridine and salicylaldehyde generally show an octahedral geometry, with the exception of the Cu(II) complex, which has a distorted octahedral geometry. researchgate.net In Schiff base complexes derived from 2,6-diaminopyridine and isatin, tetrahedral configurations have been proposed for all the prepared complexes. cyberleninka.ru

The coordination can occur through different atoms of the ligand. In some cases, the ligand acts as a bidentate chelating agent, while in others, it can be tetradentate. researchgate.net For example, a Schiff base derived from 2,6-diaminopyridine and 2-hydroxynaphthaldehyde acts as a tetradentate ligand, coordinating through two nitrogen and two oxygen atoms. researchgate.net

The table below details the coordination geometries of several metal-diaminopyridine complexes:

Metal ComplexLigandCoordination GeometryReference
[ML]Cl2, [ML(py)2]Cl2Schiff base of 2,6-diaminopyridine and 2-hydroxynaphthaldehydeTetrahedral or Octahedral researchgate.netajol.info
[M(HL)(OAc)(H2O)2]Ceftriaxone-based Schiff base of 2,6-diaminopyridineOctahedral nih.gov
[M2(LH)2Cl2]Schiff base of 2,6-diaminopyridine and salicylaldehydeOctahedral (distorted for Cu(II)) researchgate.net
[M(L)]Cl2Schiff base of 2,6-diaminopyridine and isatinTetrahedral cyberleninka.ru

Stabilization of Low-Valent Main-Group Elements by Diaminopyridine Ligands

While coordination chemistry traditionally focuses on transition metals, diaminopyridine ligands have also been instrumental in stabilizing low-valent main-group elements. nih.govelsevierpure.com The stabilization of main-group elements in a zero oxidation state by neutral ligands is a rare phenomenon. nih.govelsevierpure.comresearchgate.net

A significant breakthrough was the use of a 2,6-diaminopyridine ligand system to stabilize a tin atom in a formal oxidation state of zero. nih.govelsevierpure.comresearchgate.net The reaction of the DAMPY ligand system (DAMPY=2,6-[ArNH-CH2]2(NC5H3)) with Sn[N(SiMe3)2]2 resulted in the DIMPYSn complex, where the tin atom is stabilized by a single donor molecule. nih.govelsevierpure.comresearchgate.net This was a pioneering example of such a stabilization. nih.govresearchgate.net

In addition to the zero-valent tin complex, several related low-valent Sn(II) complexes have been isolated using diaminopyridine ligands. nih.govresearchgate.net These findings have been supported by theoretical studies and Mössbauer spectroscopy. nih.govelsevierpure.comresearchgate.net The use of bulky aminopyridinate ligands has also been explored to provide kinetic stability to low-valent main-group elements by preventing disproportionation. monash.edu

Supramolecular Architectures and Intermolecular Interactions

Hydrogen Bonding Networks in Diaminopyridine Systems

The capacity of diaminopyridine derivatives to form extensive and predictable hydrogen-bonding networks is a central feature of their supramolecular chemistry. These networks arise from the interplay of various hydrogen bond donors (amine N-H, hydroxyl O-H) and acceptors (pyridine ring nitrogen, amine nitrogen, hydroxyl oxygen). The resulting structures are often highly ordered three-dimensional frameworks. researchgate.net

In crystalline solids, these molecules are linked by a variety of hydrogen bonds, including O–H⋯N, N–H⋯O, and N–H⋯N interactions. For instance, in the crystal structure of the related compound 3,4-diaminopyridin-2-ol, a complex three-dimensional hydrogen bonding network is observed. The hydroxyl group in such systems can function as both a hydrogen bond donor and an acceptor, while the amino groups can engage in bifurcated hydrogen bonds, further stabilizing the crystal lattice. These interactions typically connect molecules into layered sheets. The study of these networks is crucial for understanding the packing of molecules in the solid state and for designing new materials. Advanced techniques such as 1H–15N Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy can be used for the direct detection and characterization of these hydrogen bonds in solution. acs.org

Table 1: Representative Hydrogen Bonding Interactions in Aminopyridin-ol Systems

Donor-Acceptor PairInteraction TypeSignificance in the NetworkReference Example
O–H⋯N (pyridine)StrongPrimary interaction linking molecules, often forming chains or dimers.3,4-diaminopyridin-2-ol
N–H⋯O (hydroxyl)StrongContributes to the formation of robust, multi-dimensional networks.3,4-diaminopyridin-2-ol
N–H⋯N (pyridine)ModerateCreates well-defined supramolecular synthons, such as the aminopyridine dimer.2,6-diaminopyridinium tosylate researchgate.net
N–H⋯N (amino)ModerateCross-links primary chains, adding to the stability of the 3D structure.3,4-diaminopyridin-2-ol

Self-Assembly Principles and Supramolecular Synthons

The principle of self-assembly in diaminopyridine systems relies on the concept of supramolecular synthons—robust and predictable non-covalent interaction patterns between functional groups. These synthons act as reliable building blocks in crystal engineering, allowing for the rational design of crystalline solids with desired architectures.

One of the most prevalent motifs in systems containing an amino-substituted pyridine (B92270) ring is the aminopyridine homosynthon, which involves a pair of N-H···N hydrogen bonds forming a characteristic ring structure denoted by the graph set notation R²₂(8). iucr.orgmdpi.com This synthon is a common feature in the self-assembly of 2,6-diaminopyridine (B39239) derivatives. researchgate.netiucr.org Beyond this common motif, diaminopyridines can form more complex heterosynthons when interacting with other molecules. A notable and rare example is the four-point heterosynthon formed between 2,6-diaminopyridine and gallic acid, which involves interactions between the carboxylate group of the acid and both the pyridyl nitrogen and an amino group of the diaminopyridine. mdpi.com The reliability of these synthons allows for the construction of diverse nanoarchitectures, such as the nanosheets, nanofibers, and nanotubes formed by fatty acid derivatives of 2,6-diaminopyridine. oiccpress.com

Table 2: Key Supramolecular Synthons in Diaminopyridine Systems

Synthon Name/TypeGraph Set NotationInteracting Molecules/GroupsDescriptionSource
Aminopyridine HomosynthonR²₂(8)Two 2-aminopyridine (B139424) moietiesA centrosymmetric dimer formed by two N-H···N hydrogen bonds. iucr.orgmdpi.com
Acid-Pyridine HeterosynthonVaries (e.g., R²₂(9))Carboxylic acid and 2,6-diaminopyridineInteractions between the acid's carboxyl group and the pyridine's N and amino groups. mdpi.comgrafiati.com
Four-Point Heterosynthon-Gallic acid and 2,6-diaminopyridineA rare motif involving competition between two proton-donating groups for the carboxylate acceptor. mdpi.com

Cocrystal Formation and Structural Motifs

The ability of 2,6-diaminopyridine (DAP) to form stable and predictable hydrogen bonds makes it an excellent coformer in the design of pharmaceutical and other multicomponent crystalline materials, known as cocrystals. By pairing an active pharmaceutical ingredient (API) or another molecule with DAP, it is possible to modify the physicochemical properties of the solid.

Several cocrystals of DAP have been synthesized and structurally characterized. For example, cocrystals with piracetam (B1677957) and theophylline (B1681296) have been prepared. grafiati.comresearchgate.net In the cocrystal with piracetam, the DAP and piracetam molecules are linked by N—H⋯O hydrogen-bond interactions. researchgate.net The cocrystal of DAP and theophylline exhibits a different structural motif, where N—H⋯N and N—H⋯O hydrogen bonds connect the molecules to form an R²₂(9) heterosynthon, which then assembles into a two-dimensional sheet. grafiati.comresearchgate.net Similarly, DAP has been cocrystallized with phosphoric acid to form hydrogen-bonded charge transfer co-crystals and with 5-halouracils, where it engages in three-point hydrogen bonding recognition. ijsr.netjyu.fi

Table 3: Examples of 2,6-Diaminopyridine (DAP) Cocrystals

CoformerStoichiometry (DAP:Coformer)Key Structural Motif / SynthonCrystal SystemSource
Piracetam1:1N—H⋯O hydrogen bondsOrthorhombic grafiati.comresearchgate.net
Theophylline1:1R²₂(9) heterosynthon (N—H⋯N, N—H⋯O)Monoclinic grafiati.comresearchgate.net
Phosphoric Acid1:1Hydrogen-bonded charge transfer complexNot specified ijsr.net
Gallic Acid1:1Four-point heterosynthonNot specified mdpi.com
5-HalouracilsVariesThree-point hydrogen bonds (TPI)Not specified jyu.fi

Foldamer-Based Supramolecular Mechanophores Incorporating Diaminopyridine Units

A cutting-edge application of diaminopyridine units is their incorporation into foldamers designed to function as supramolecular mechanophores. Foldamers are synthetic oligomers that adopt well-defined, predictable three-dimensional structures stabilized by non-covalent interactions. When designed as mechanophores, these structures can respond to external mechanical forces, leading to a detectable change.

Researchers have successfully synthesized a series of aromatic oligomers using alternating 2,6-diaminopyridine and chelidamic acid units. liverpool.ac.uk A "doubling segment strategy" was employed to create oligomers of varying lengths, including a 15-unit aromatic oligomer. liverpool.ac.uk This 15-mer was found to form a robust double-helical structure with a remarkably high dimerization constant (Ka > 10⁵ L/mol), a key property for a potent supramolecular mechanophore. liverpool.ac.uk This double helix demonstrates significant stability even at elevated temperatures and in polar organic solvents. liverpool.ac.uk The integration of such foldamers into polymer chains creates advanced materials where mechanical stress can potentially break the weaker supramolecular bonds before the covalent backbone, allowing for novel stress-sensing and self-healing applications. liverpool.ac.uk

Table 4: Properties of Diaminopyridine-Based Foldamer Mechanophores

OligomerMonomeric UnitsKey Structural FeatureDimerization Constant (Ka)Potential ApplicationSource
7-mer2,6-diaminopyridine, Chelidamic acidDouble helix37 L/molIntermediate for longer foldamers liverpool.ac.uk
15-mer2,6-diaminopyridine, Chelidamic acidRobust double helix>10⁵ L/molSupramolecular mechanophore in polymers liverpool.ac.uk

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure and ground-state properties of many-body systems like atoms and molecules. nih.gov This theory allows for the calculation of molecular geometries, electronic properties, and reactivity descriptors by modeling the electron density. nih.gov

For analogous compounds such as the isomer 3,4-Diaminopyridin-2-ol, DFT calculations have been employed to predict its molecular structure. Studies using the PBE0 functional with a def2-TZVP basis set indicate that 3,4-Diaminopyridin-2-ol possesses a planar molecular geometry. Such calculations provide precise predictions of bond lengths and angles, which often show excellent agreement with experimental data. The reactivity of a molecule can also be inferred from DFT, as the theory helps in identifying the most likely sites for electrophilic or nucleophilic attack based on the calculated electronic distribution.

BondCalculated Length (Å)
C1–O11.342
N1–C51.335
C2–N21.370
Table 1: Optimized bond lengths for the related isomer 3,4-Diaminopyridin-2-ol, as predicted by DFT calculations. This data illustrates the type of structural information obtainable through DFT, though it does not represent 2,6-Diaminopyridin-4-ol itself.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap

Frontier Molecular Orbital (FMO) theory is a critical framework for understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap generally implies higher reactivity and a greater ease of electronic excitation.

In studies of the related compound 3,4-Diaminopyridin-2-ol, the HOMO-LUMO energy gap was calculated to be 4.32 eV in the gas phase and 3.98 eV in an ethanol (B145695) solvent model. For such aminopyridinols, the HOMO is typically localized on the electron-rich amino and hydroxyl groups, while the LUMO is distributed across the electron-deficient pyridine (B92270) ring. This distribution suggests that intramolecular charge transfer from the substituents to the ring is a characteristic electronic feature. For the salt 2,6-diaminopyridin-1-ium hydrogen glutarate, DFT calculations were also used to analyze the molecular structure and orbital compositions. researchgate.net

ParameterValue (Gas Phase)Value (Ethanol)
HOMO Energy--
LUMO Energy--
HOMO-LUMO Gap (ΔE)4.32 eV3.98 eV
Table 2: Frontier molecular orbital energy gap for the isomer 3,4-Diaminopyridin-2-ol. This table exemplifies the data derived from FMO analysis. Specific values for this compound would require dedicated computational studies.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds and lone pairs, corresponding to a classical Lewis structure. numberanalytics.com This technique is particularly useful for quantifying electron density distribution and analyzing donor-acceptor interactions, which are fundamental to understanding intramolecular charge transfer (ICT). nih.gov

For the isomer 3,4-Diaminopyridin-2-ol, NBO analysis revealed significant charge transfer interactions. The calculations showed a net transfer of electron density from the electron-donating hydroxyl oxygen (-0.512 e) and amino groups (+0.215 e each) to the electronegative pyridine nitrogen atom (-0.302 e). These charge transfer phenomena stabilize the molecule and are crucial in defining its chemical behavior and intermolecular interactions, such as hydrogen bonding.

Atom/GroupCalculated Natural Charge (e)
Hydroxyl Oxygen-0.512
Pyridine Nitrogen-0.302
Amino Groups (each)+0.215
Table 3: NBO charge distribution on key atoms of the related compound 3,4-Diaminopyridin-2-ol. This data highlights the significant charge transfer within the molecule, a feature expected to be present in this compound as well.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of novel compounds. Time-dependent DFT (TD-DFT) calculations, for example, can predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions. For a proton transfer complex involving 3,4-diaminopyridine, TD-DFT calculations successfully assigned the observed absorption bands to specific molecular orbital transitions, such as the HOMO→LUMO transition. nih.gov

Conformational analysis, another key area of computational investigation, aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. ethz.ch For flexible molecules, this involves mapping the potential energy surface by rotating single bonds to find energy minima. While specific conformational analyses for this compound are not documented in the searched literature, studies on other complex heterocyclic systems demonstrate that computational methods can effectively determine the relative stabilities of different conformers and the energy barriers between them. ethz.ch Such analyses are crucial for understanding how a molecule's shape influences its biological activity and physical properties.

Based on a thorough review of scientific databases and literature, there is a significant lack of specific experimental data for the compound This compound . The available research predominantly focuses on two related but structurally distinct compounds:

2,6-Diaminopyrimidin-4-ol : An isomer of the requested compound, containing a pyrimidine (B1678525) ring instead of a pyridine ring. This compound is more widely documented, with available data on its spectroscopic properties.

2,6-Diaminopyridine (B39239) : The parent compound that lacks the hydroxyl (-ol) group at the 4-position. Extensive spectroscopic data is available for this molecule.

Due to the strict requirement to provide scientifically accurate information solely on This compound , it is not possible to generate the requested article with detailed, validated research findings and data tables for the specified analytical techniques. Constructing the article would require specific experimental data (FT-IR, NMR, Mass Spectrometry, UV-Vis, and X-ray Diffraction) that does not appear to be published or readily accessible in the public domain for this exact molecule.

Providing data from its pyrimidine isomer or the parent pyridine compound would be scientifically inaccurate and misleading. Therefore, the article cannot be generated as requested while adhering to the instructions for accuracy and strict adherence to the subject compound.

Catalytic Applications

Role of Diaminopyridine-Derived Schiff Base Complexes in Catalysis

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are among the most widely used ligands in coordination chemistry due to their straightforward synthesis and electronic versatility. mdpi.com Schiff bases derived from 2,6-diaminopyridine (B39239) can act as effective ligands, coordinating with various metal ions through their imine nitrogen and the pyridine (B92270) ring nitrogen. nih.govnih.gov

These diaminopyridine-derived Schiff base-metal complexes have demonstrated notable catalytic activity. For instance, complexes synthesized from 2,6-diaminopyridine and salicylaldehyde (B1680747) have been investigated, showing potential in biological applications and as fluorescent materials. iosrjournals.org The coordination of metal ions like Copper(II), Nickel(II), and Cobalt(II) to these ligands creates active centers for catalytic reactions. nih.gov One study highlighted the use of such complexes in the catalytic decomposition of hydrogen peroxide. nih.gov The stability and structural rigidity of these complexes make them promising candidates for catalyzing various organic reactions, such as oxidations and condensations. mdpi.comrsc.org The catalytic efficiency often stems from the ability of the central metal ion, modulated by the electronic environment of the Schiff base ligand, to cycle through different oxidation states.

Electrocatalytic Performance of Pyridine-Based Materials, including Oxygen Reduction Reaction (ORR)

Pyridine-based materials, particularly those incorporating nitrogen-coordinated transition metals, are at the forefront of research for efficient and low-cost electrocatalysts. These materials are especially significant for the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries that is notoriously slow. researchgate.net

Researchers have successfully used 2,6-diaminopyridine as a nitrogen precursor to synthesize highly effective non-precious metal electrocatalysts, such as iron-nitrogen-carbon (Fe-N-C) and cobalt-nitrogen-carbon (Co-N-C) materials. researchgate.netmdpi.com In these catalysts, the diaminopyridine is pyrolyzed with a metal salt and a carbon support. This process creates a carbon matrix doped with various nitrogen species (pyridinic, graphitic) and atomically dispersed metal-Nx active sites, which are crucial for ORR activity. researchgate.netmdpi.com

These materials exhibit excellent electrocatalytic performance, often comparable to the benchmark precious metal catalyst, Pt/C. mdpi.com Key performance indicators for ORR include the onset potential (the potential at which the reaction begins), the half-wave potential (a measure of catalytic activity), and the number of electrons transferred (n), where a value close to four indicates a complete and efficient reduction of oxygen to water. mdpi.comnih.gov Catalysts derived from 2,6-diaminopyridine have demonstrated high onset and half-wave potentials and an electron transfer number approaching four, signifying an efficient 4-electron pathway for oxygen reduction. researchgate.netmdpi.com

CatalystPrecursorsHalf-Wave Potential (V vs. RHE)Electron Transfer Number (n)Key Finding
Fe-N-C2,6-diaminopyridine, FeCl₃~0.84 V3.6 - 3.99Demonstrates excellent ORR activity due to rich pyridinic-N and Fe-Nx active sites. researchgate.netresearchgate.net
Co-N-C2,6-diaminopyridine, 4,4-methylene diphenyl diisocyanates, Co(II)Comparable to Pt/C~4Achieved a high maximum power density of 227.7 mWcm⁻² in an anion exchange membrane fuel cell. mdpi.com

Homogeneous and Heterogeneous Catalysis with Diaminopyridine Complexes

The application of diaminopyridine derivatives extends to both homogeneous and heterogeneous catalysis, depending on the design of the catalytic system.

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically dissolved in a solvent. wiley.com The pyridine ring is a fundamental component of many "pincer" ligands, which are tridentate ligands that bind a metal center in a rigid and stable manner. mdpi.com This structural stability is highly desirable for creating robust homogeneous catalysts. mdpi.com While not always derived from diaminopyridine itself, these systems showcase the importance of the pyridine scaffold in creating well-defined, soluble metal complexes for a variety of transformations, including hydrogenations and dehydrogenative coupling reactions. mdpi.comresearchgate.net The amino groups in a diaminopyridine framework offer additional coordination sites or points for functionalization to fine-tune the steric and electronic properties of the resulting metal complex catalyst.

Heterogeneous Catalysis involves catalysts that are in a different phase from the reactants. researchgate.net The Fe-N-C and Co-N-C materials discussed for ORR are prime examples of heterogeneous catalysts. researchgate.netmdpi.com Here, the 2,6-diaminopyridine precursor is transformed into a solid, nitrogen-doped carbon material. The catalytic active sites (metal-Nx) are embedded within this solid matrix, which catalyzes the reaction of dissolved or gaseous oxygen. This approach combines the high activity associated with molecular active centers with the practical advantages of heterogeneous catalysts, such as easy separation from the reaction products and enhanced stability.

Applications in Advanced Materials Science

Nonlinear Optical (NLO) Materials and Photonic Applications

Nonlinear optical (NLO) materials are crucial for a variety of photonic applications, including optical switching, frequency conversion, and data storage. Organic molecules with donor-acceptor groups and extended π-conjugated systems often exhibit significant NLO properties.

While derivatives of diaminopyridine have been investigated for their NLO potential, specific research detailing the NLO properties and photonic applications of 2,6-Diaminopyridin-4-ol is not prominently available in the reviewed literature. Studies on related compounds, such as those involving 2,6-diaminopyridine (B39239) without the 4-hydroxyl group, have shown some promise, but direct data for this compound remains limited.

Development of High-Performance Electrocatalysts

High-performance electrocatalysts are vital for clean energy technologies, such as fuel cells and metal-air batteries, particularly for the oxygen reduction reaction (ORR). Materials rich in nitrogen, especially pyridinic nitrogen, when combined with transition metals, can form highly active catalytic sites.

Investigations into electrocatalysts derived from 2,6-diaminopyridine have demonstrated its potential as a precursor for creating efficient metal-nitrogen-carbon (M-N-C) catalysts. However, specific studies on the development and performance of electrocatalysts synthesized directly from this compound are not extensively documented in the available scientific literature. The influence of the hydroxyl group at the 4-position on the catalytic activity and stability of such materials remains an area for future research.

Polymeric Materials and Functional Polymers incorporating Pyridine (B92270) Moieties

The incorporation of functional moieties like diaminopyridine into polymer backbones can impart unique thermal, mechanical, and electronic properties. These functional polymers are explored for applications ranging from high-performance thermoplastics to materials for electronics and sensors.

Research has been conducted on polymers derived from 2,6-diaminopyridine, leading to the development of materials such as poly(urethane urea) with tunable mechanical properties. mdpi.com For instance, the introduction of zinc ions into a poly(urethane urea) derived from 2,6-diaminopyridine and poly(propylene glycol) resulted in dynamic cross-linkages that significantly improved tensile strength, elongation, and toughness. mdpi.com However, literature focusing specifically on the synthesis and characterization of polymers incorporating the this compound monomer is scarce. The presence of the hydroxyl group could offer an additional site for polymerization or modification, potentially leading to polymers with distinct properties, though this area appears to be underexplored.

Utility of 4-Hydroxy-2,6-Diaminopyridine as a Precursor for Solid Phase Immobilization

Solid-phase immobilization is a key technique in various biotechnological and chemical processes, including catalysis, purification, and diagnostics. It involves attaching molecules to a solid support, which can enhance stability and reusability.

The functional groups present in 4-Hydroxy-2,6-Diaminopyridine, namely the amino and hydroxyl groups, suggest its potential as a precursor for covalent attachment to solid surfaces. These groups can be used to link the molecule to various substrates, which can then be further functionalized. Despite this potential, specific examples and detailed studies on the application of this compound for solid-phase immobilization are not readily found in the reviewed scientific literature. General methods for immobilizing biomolecules and other compounds on surfaces are well-established, but the specific use of this compound as a linker or precursor is not highlighted.

Metal Scavenging and Separation Technologies using Functionalized Diaminopyridines

The removal of heavy metal ions from aqueous solutions is crucial for environmental remediation and industrial processes. Functionalized organic molecules that can act as chelating agents are of great interest for developing effective metal scavengers and separation technologies.

The nitrogen atoms in the pyridine ring and the amino groups of diaminopyridines can coordinate with metal ions, making them suitable candidates for metal scavenging applications. Research has been conducted on related compounds, such as pyridine-2,6-dicarboxylic acid and 4-hydroxypyridine-2,6-dicarboxylic acid, to study their interactions with heavy metal ions like Cu(II), Pb(II), and Cd(II) in aqueous solutions. researchgate.net These studies provide insights into the chelating capabilities of pyridine-based ligands. However, specific research detailing the use of functionalized this compound for metal scavenging and separation technologies is limited in the available literature. The combined effect of the amino and hydroxyl groups on the metal-binding affinity and selectivity of this particular molecule warrants further investigation.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways for Substituted 2,6-Diaminopyridin-4-ol with Enhanced Yields

The development of efficient and high-yielding synthetic routes to substituted this compound derivatives is a cornerstone for advancing research and applications of these compounds. While traditional methods for the synthesis of aminopyridines, such as the Chichibabin reaction, have been established, future research will likely focus on more sophisticated and sustainable approaches.

Furthermore, the exploration of catalytic methods for the direct amination and hydroxylation of the pyridine (B92270) ring is a significant area of interest. Recent advancements in catalysis, including the use of transition metal catalysts and photoredox catalysis, could offer milder reaction conditions and improved regioselectivity. For example, methods for the selective amination of polyhalogenated pyridines have been reported, which could be adapted for the synthesis of diaminopyridine precursors.

The development of environmentally benign synthetic methods is another critical aspect. This includes the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of the synthetic process. The table below summarizes potential synthetic strategies that warrant further exploration.

Synthetic StrategyPotential AdvantagesKey Research Focus
Multi-step synthesis from functionalized pyridinesHigh degree of control over substitution patternsOptimization of reaction conditions for each step to maximize overall yield.
Catalytic C-H amination and hydroxylationAtom economy and reduced number of synthetic stepsDevelopment of highly selective and active catalyst systems.
Flow chemistryImproved reaction control, safety, and scalabilityDesign and optimization of continuous flow reactors for the synthesis of this compound derivatives.
BiocatalysisHigh selectivity and mild reaction conditionsIdentification and engineering of enzymes capable of catalyzing the desired transformations.

By focusing on these novel synthetic pathways, researchers can expect to achieve more efficient and sustainable production of a diverse range of substituted this compound compounds, thereby facilitating their broader application in various scientific and technological fields.

Development of Advanced Functional Materials Incorporating this compound for Specific Technological Applications

The unique structural and electronic properties of this compound make it an attractive building block for the design of advanced functional materials. The presence of multiple hydrogen bond donors and acceptors, as well as the aromatic pyridine core, allows for the formation of well-defined supramolecular structures and coordination complexes.

A significant area of future research lies in the development of coordination polymers and metal-organic frameworks (MOFs) incorporating this compound or its derivatives as ligands. The amino and hydroxyl groups can act as coordination sites for a variety of metal ions, leading to the formation of materials with interesting electronic, magnetic, and catalytic properties. For example, 2,6-diaminopyridine (B39239) derivatives have been utilized as ligands to support extended metal atom chain complexes (EMACs), which have potential applications in molecular electronics nih.gov. The introduction of a hydroxyl group at the 4-position could further modulate the electronic properties of these complexes.

Furthermore, the incorporation of this compound into polymeric structures could lead to the development of novel functional polymers. For instance, derivatives of 2,6-diaminopyridine have been used in the preparation of polymer inclusion membranes for the selective recovery of noble metal ions researchgate.net. The hydroxyl group in this compound could provide an additional site for polymerization or for interaction with target analytes, potentially enhancing the performance of such materials in separation and sensing applications.

The table below outlines potential applications of functional materials based on this compound.

Material TypePotential ApplicationKey Research Focus
Coordination Polymers/MOFsCatalysis, gas storage, sensingSynthesis of novel frameworks with controlled porosity and functionality.
Functional PolymersIon separation, sensing, drug deliveryDevelopment of polymers with tailored properties through copolymerization and post-polymerization modification.
Supramolecular AssembliesMolecular recognition, self-healing materialsUnderstanding and controlling the non-covalent interactions that govern the self-assembly process.
Organic ElectronicsOrganic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs)Design of derivatives with optimized electronic and photophysical properties.

The versatility of the this compound scaffold provides a rich platform for the creation of new materials with tailored properties for a wide range of technological applications.

Computational Design and Predictive Modeling of New Derivatives with Tailored Electronic and Structural Properties

Computational chemistry and molecular modeling are becoming increasingly indispensable tools in the design and development of new molecules with specific properties. In the context of this compound, computational methods can be employed to predict the electronic and structural properties of new derivatives, thereby guiding synthetic efforts towards the most promising candidates.

Density functional theory (DFT) calculations can be used to investigate the geometric and electronic structure of this compound and its derivatives. These calculations can provide insights into properties such as bond lengths, bond angles, charge distribution, and frontier molecular orbital energies, which are crucial for understanding the reactivity and potential applications of these compounds. For example, computational studies can help in predicting the coordinating ability of the molecule towards different metal ions, which is essential for the design of new coordination polymers.

Furthermore, molecular dynamics (MD) simulations can be used to study the conformational preferences and intermolecular interactions of this compound derivatives in different environments. This is particularly important for understanding their self-assembly behavior and for designing materials with specific supramolecular architectures.

The table below highlights key computational approaches and their potential impact on the design of new this compound derivatives.

Computational MethodPredicted PropertiesImpact on Research
Density Functional Theory (DFT)Electronic structure, reactivity, spectroscopic propertiesRational design of derivatives with tailored electronic and optical properties.
Molecular Dynamics (MD)Conformational analysis, intermolecular interactions, solvation effectsUnderstanding self-assembly processes and predicting the structure of supramolecular materials.
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-substrate interactions, reaction mechanismsDesign of biocatalysts for the synthesis of this compound derivatives.
Virtual ScreeningBinding affinities to biological targetsIdentification of potential drug candidates based on the this compound scaffold.

By leveraging the power of computational design and predictive modeling, researchers can accelerate the discovery of new this compound derivatives with optimized properties for a wide range of applications, from materials science to medicinal chemistry.

Interdisciplinary Research at the Interface of Pyridine Chemistry, Materials Science, and Catalysis

The future of research on this compound lies in fostering interdisciplinary collaborations that bridge the gap between fundamental pyridine chemistry, materials science, and catalysis. The unique combination of functionalities in this molecule makes it an ideal platform for such synergistic research endeavors.

In the realm of materials science, the principles of pyridine chemistry can be used to design and synthesize novel this compound-based materials with tailored properties. For example, the rich coordination chemistry of pyridines can be exploited to create new catalysts where the this compound moiety acts as a ligand to stabilize catalytically active metal centers. These materials could find applications in a variety of catalytic transformations, including oxidation, reduction, and carbon-carbon bond formation.

Conversely, the insights gained from materials science and catalysis can inform the design of new synthetic routes to this compound and its derivatives. For instance, the development of new catalytic systems could enable more efficient and selective functionalization of the pyridine ring, leading to a wider range of accessible structures.

The table below illustrates potential interdisciplinary research areas involving this compound.

Interdisciplinary AreaResearch FocusPotential Impact
Pyridine Chemistry & Materials ScienceDesign of self-assembling systems based on hydrogen bonding and metal coordination.Development of smart materials with tunable properties.
Pyridine Chemistry & CatalysisSynthesis of novel ligands for homogeneous and heterogeneous catalysis.Creation of more efficient and selective catalysts for important chemical transformations.
Materials Science & CatalysisImmobilization of catalytic species within a this compound-based material.Development of recyclable and robust catalytic systems.

By fostering a collaborative research environment, the scientific community can unlock the full potential of this compound and its derivatives, leading to significant advancements at the interface of chemistry, materials science, and catalysis.

Q & A

Q. What are the recommended synthesis pathways for 2,6-Diaminopyridin-4-ol, and how do reaction conditions influence yield?

The synthesis of pyridine derivatives like this compound often involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 4-amino-2,6-dimethylpyridine) are synthesized via catalytic amination or reductive amination under controlled pH and temperature . Key factors include:

  • Catalyst selection : Transition metals (e.g., Pd/C) or acid/base catalysts can direct regioselectivity.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Excessive heat may lead to side products like nitroso derivatives (e.g., 2,6-diamino-5-nitrosopyrimidin-4-ol, a structurally related compound) .
    Yield improvements require iterative optimization via Design of Experiments (DoE) to balance reaction kinetics and purity.

Q. How should researchers characterize this compound to confirm structural integrity?

Comprehensive characterization involves:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : To verify proton environments and carbon frameworks.
    • FT-IR : Identification of -NH₂ and -OH stretches (~3300 cm⁻¹ and ~3500 cm⁻¹, respectively).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
  • Chromatographic purity : HPLC/UV at 254 nm with C18 columns, using acetonitrile/water gradients .
    Cross-referencing with databases (e.g., EINECS 219-214-2 for related compounds) ensures consistency .

Q. What safety protocols are critical when handling this compound in the lab?

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as fine particles may pose explosion risks under specific conditions .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • First aid : Immediate removal of contaminated clothing and rinsing with water for skin/eye contact .
  • Storage : In airtight containers away from oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound derivatives?

Discrepancies in toxicity profiles (e.g., irritant vs. non-irritant classifications) often arise from:

  • Purity variations : Impurities like nitroso byproducts (e.g., 2,6-diamino-5-nitrosopyrimidin-4-ol) may skew results .
  • Assay specificity : Use OECD-compliant in vitro assays (e.g., Ames test for mutagenicity) alongside in vivo models.
  • Data normalization : Account for batch-to-batch variability via rigorous quality control (QC) protocols .

Q. What methodologies optimize the stability of this compound in aqueous solutions?

  • pH adjustment : Stability is maximized near neutral pH (6–8), as acidic/basic conditions accelerate hydrolysis.
  • Lyophilization : Freeze-drying improves shelf life by reducing water-mediated degradation.
  • Antioxidants : Additives like ascorbic acid (0.1% w/v) mitigate oxidative degradation .
    Long-term stability studies under ICH guidelines (25°C/60% RH) are recommended.

Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

  • DFT calculations : Predict electron density maps to identify reactive sites (e.g., amino groups for Suzuki-Miyaura coupling).
  • Molecular docking : Screen ligand-receptor interactions for drug design applications.
  • Kinetic simulations : Model reaction pathways to minimize byproduct formation (e.g., nitroso derivatives) .
    Validate predictions with experimental data from LC-MS and NMR .

Methodological Considerations

Q. What analytical techniques are suitable for detecting trace impurities in this compound batches?

  • UPLC-MS/MS : Detects impurities at ppm levels using MRM (Multiple Reaction Monitoring).
  • NMR impurity profiling : ²D NMR (e.g., HSQC) resolves overlapping signals from structurally similar contaminants .
  • ICP-OES : Quantifies heavy metal residues (e.g., Pd from catalytic reactions) .

Q. How should researchers design experiments to assess the compound’s potential as a kinase inhibitor?

  • Enzyme assays : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values.
  • Cell-based models : Validate efficacy in cancer cell lines (e.g., HeLa) with Western blotting for phosphorylation markers.
  • Selectivity profiling : Screen against kinase panels (e.g., KinomeScan) to identify off-target effects .

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Feasible Synthetic Routes

Reactant of Route 1
2,6-Diaminopyridin-4-ol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.